Cas no 66223-75-4 (N-Ethyl-2-hydroxyacetamide)

N-Ethyl-2-hydroxyacetamide 化学的及び物理的性質
名前と識別子
-
- Acetamide, N-ethyl-2-hydroxy-
- N-ethyl-2-hydroxyacetaMide
- Lodoxamide Impurity 1
- LodoxamideImpurity1-d5
- EN300-221901
- AKOS009590245
- SB84687
- MFCD12137923
- 66223-75-4
- SCHEMBL499585
- Z431952024
- CS-0239967
- n-ethyl-2-hydroxyacetamide
- 828-846-3
- N-Ethyl-2-hydroxyacetamide
-
- MDL: MFCD12137923
- インチ: InChI=1S/C4H9NO2/c1-2-5-4(7)3-6/h6H,2-3H2,1H3,(H,5,7)
- InChIKey: HWVOWKVXWMUGMS-UHFFFAOYSA-N
- ほほえんだ: CCNC(CO)=O
計算された属性
- せいみつぶんしりょう: 103.063328530g/mol
- どういたいしつりょう: 103.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 3
- 複雑さ: 62.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 49.3Ų
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 296.6±23.0 °C at 760 mmHg
- じょうきあつ: 0.0±1.4 mmHg at 25°C
N-Ethyl-2-hydroxyacetamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Ethyl-2-hydroxyacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A490021698-1g |
N-ethyl-2-hydroxyacetamide |
66223-75-4 | 95% | 1g |
$518.34 | 2023-09-01 | |
Enamine | EN300-221901-0.05g |
N-ethyl-2-hydroxyacetamide |
66223-75-4 | 95% | 0.05g |
$89.0 | 2023-09-16 | |
AN HUI ZE SHENG Technology Co., Ltd. | E678585-5mg |
N-Ethyl-2-hydroxyacetamide |
66223-75-4 | 5mg |
¥1140.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | E678585-100mg |
N-Ethyl-2-hydroxyacetamide |
66223-75-4 | 100mg |
¥3900.00 | 2023-09-15 | ||
Enamine | EN300-221901-1.0g |
N-ethyl-2-hydroxyacetamide |
66223-75-4 | 95% | 1.0g |
$384.0 | 2023-07-07 | |
AN HUI ZE SHENG Technology Co., Ltd. | E678585-250mg |
N-Ethyl-2-hydroxyacetamide |
66223-75-4 | 250mg |
¥8100.00 | 2023-09-15 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y66975-100mg |
N-ethyl-2-hydroxyacetaMide |
66223-75-4 | ≥95% | 100mg |
¥900.00 | 2022-12-03 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y66975-250mg |
N-ethyl-2-hydroxyacetaMide |
66223-75-4 | ≥95% | 250mg |
¥1400.00 | 2022-12-03 | |
Enamine | EN300-221901-10.0g |
N-ethyl-2-hydroxyacetamide |
66223-75-4 | 95% | 10.0g |
$3113.0 | 2023-07-07 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y66975-250mg |
N-ethyl-2-hydroxyacetaMide |
66223-75-4 | ≥95% | 250mg |
¥1400.00 | 2023-09-15 |
N-Ethyl-2-hydroxyacetamide 関連文献
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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4. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
N-Ethyl-2-hydroxyacetamideに関する追加情報
Comprehensive Guide to Acetamide, N-ethyl-2-hydroxy- (CAS No. 66223-75-4): Properties, Applications, and Industry Insights
Acetamide, N-ethyl-2-hydroxy- (CAS 66223-75-4) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique molecular structure. As a derivative of hydroxyacetamide, this compound features an ethyl group substitution on the nitrogen atom, which significantly influences its reactivity and solubility. Researchers are increasingly exploring its potential as a building block for drug development, particularly in neurological and metabolic disorder treatments.
The chemical formula of N-ethyl-2-hydroxyacetamide is C4H9NO2, with a molecular weight of 103.12 g/mol. Its hydroxyethylamide structure contributes to both hydrophilic and lipophilic properties, making it valuable for formulation scientists working on drug delivery systems. Recent studies published in the Journal of Medicinal Chemistry highlight its potential as a precursor for bioactive amide compounds with improved blood-brain barrier penetration.
In industrial applications, Acetamide, N-ethyl-2-hydroxy- serves as an intermediate in the synthesis of various specialty chemicals. The compound's polar amide group enables hydrogen bonding, while the ethyl substitution enhances its solubility in organic solvents. This dual characteristic makes it particularly useful for creating polymer modifiers and cosmetic ingredients, addressing current market demands for sustainable and biodegradable additives.
Recent advancements in green chemistry have spotlighted 66223-75-4 as a candidate for environmentally friendly synthesis routes. A 2023 study demonstrated its efficient production using biocatalysis, reducing energy consumption by 40% compared to traditional methods. This aligns with growing industry focus on carbon-neutral chemical production, answering frequent search queries about "sustainable amide synthesis" and "eco-friendly chemical intermediates."
The pharmaceutical industry values N-ethyl-2-hydroxyacetamide for its potential in developing neuromodulatory agents. Its structural similarity to endogenous neurotransmitters makes it a promising scaffold for CNS-targeted drugs, particularly in addressing neurodegenerative conditions. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent regulatory requirements for drug development.
From a commercial perspective, the global market for hydroxy-substituted acetamides is projected to grow at 6.2% CAGR through 2028, driven by increased R&D investment in specialty chemicals. Major manufacturers are scaling up production of CAS 66223-75-4 to meet demand from pharmaceutical and personal care sectors, while maintaining compliance with REACH and FDA regulations.
Quality control protocols for Acetamide, N-ethyl-2-hydroxy- emphasize rigorous testing for residual solvents and heavy metals. Advanced characterization methods including X-ray crystallography and FTIR spectroscopy ensure batch-to-batch consistency. These procedures address common industry concerns about "amide compound purity standards" and "quality assurance in specialty chemicals."
Emerging applications in biodegradable materials have expanded the utility of 66223-75-4. Researchers are investigating its incorporation into bio-based polymers that degrade under environmental conditions, responding to search trends for "sustainable plastic alternatives." The compound's ability to form hydrogen bonds with natural polymers shows promise for creating novel biomaterials.
Storage and handling recommendations for N-ethyl-2-hydroxyacetamide include protection from moisture and storage at controlled room temperature. While not classified as hazardous under current regulations, proper laboratory safety practices should be followed, including the use of personal protective equipment. This information addresses frequently searched questions about "chemical storage best practices" and "amide compound handling."
Future research directions for Acetamide, N-ethyl-2-hydroxy- focus on its potential in catalytic applications and asymmetric synthesis. Recent computational chemistry studies suggest its utility as a ligand in transition metal catalysis, opening possibilities for more efficient synthetic routes to chiral compounds. These developments align with industry needs for "cost-effective chiral synthesis" and "green catalytic processes."
For researchers sourcing CAS 66223-75-4, current market analysis indicates stable supply from specialty chemical distributors worldwide. Procurement specialists should verify certificates of analysis and consider vendor evaluations based on criteria like "supply chain transparency" and "regulatory documentation completeness," which rank high in chemical sourcing searches.
The environmental profile of N-ethyl-2-hydroxyacetamide shows favorable biodegradability in standard OECD tests, making it attractive for formulators seeking eco-conscious ingredients. Its low bioaccumulation potential and ready metabolization address growing concerns about "chemical persistence in the environment," a trending topic in green chemistry forums and searches.
Analytical reference standards for 66223-75-4 are increasingly available to support quality control laboratories. These standards enable precise quantification in complex matrices, responding to industry needs for "accurate amide compound analysis" and "method validation protocols," common technical search terms in analytical chemistry circles.
In formulation science, the solubility parameters of Acetamide, N-ethyl-2-hydroxy- make it compatible with both aqueous and semi-polar systems. This versatility supports its use in developing multiphasic delivery systems, particularly for topical applications where controlled release is desired. Such applications generate significant search interest around "advanced drug delivery technologies."
Patent analysis reveals growing intellectual property activity surrounding hydroxyethylamide derivatives, with particular emphasis on their use in dermatological preparations and transdermal formulations. This reflects market trends toward non-invasive drug delivery methods and answers common queries about "innovative excipient technologies."
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